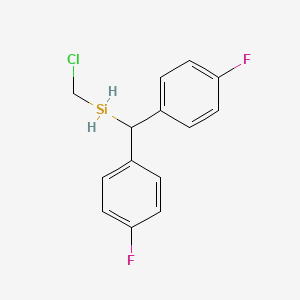

(Chloromethyl)bis(4-fluorophenyl)methylsilane

Description

Propriétés

Numéro CAS |

85491-26-5 |

|---|---|

Formule moléculaire |

C14H13ClF2Si |

Poids moléculaire |

282.79 g/mol |

Nom IUPAC |

chloromethyl-bis(4-fluorophenyl)-methylsilane |

InChI |

InChI=1S/C14H13ClF2Si/c1-18(10-15,13-6-2-11(16)3-7-13)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 |

Clé InChI |

SPFTYBCGSWVBBX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH2]CCl)F |

SMILES canonique |

C[Si](CCl)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane typically involves the reaction of 1-bromo-4-fluorobenzene with dichloro(chloromethyl)methylsilane in the presence of a Grignard reagent. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction mixture is then hydrolyzed at low temperatures (0-5°C) to separate the organic phase, which is further purified to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters such as the amount of magnesium used in the Grignard reagent and the reaction temperature. This helps in minimizing impurities and optimizing the yield and purity of the product. The final product is obtained as a pale yellow crystalline solid with a purity of over 96% and a yield of approximately 88.7% .

Analyse Des Réactions Chimiques

Types of Reactions

(Chloromethyl)bis(4-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of (chloromethyl)bis(4-fluorophenyl)methylsilane is in organic synthesis as a versatile reagent. It serves as a precursor for various silane derivatives and can be utilized in:

- Silylation Reactions : The compound can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity.

- Formation of Organosilicon Compounds : It is involved in the synthesis of complex organosilicon compounds that have applications in materials science and nanotechnology .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound as a scaffold for designing novel pharmaceutical agents:

- Dopamine Transporter Inhibitors : Research indicates that derivatives of this compound exhibit significant binding affinity to dopamine transporters (DAT), suggesting potential therapeutic applications in treating psychostimulant abuse disorders. For instance, modifications of the compound led to improved DAT inhibitors with favorable pharmacokinetic profiles .

Case Study: DAT Affinity

| Compound | DAT Binding Affinity (Ki, nM) | hERG/DAT Affinity Ratio |

|---|---|---|

| Original Compound | 230 | 3 |

| Modified Compound | 23 | 28 |

This table illustrates how structural modifications can enhance the efficacy and safety profile of compounds derived from this compound.

Agricultural Applications

The compound has demonstrated efficacy as a fungicide against various plant pathogens:

- Fungicidal Activity : Studies have shown that this compound is effective against potato late blight and cucumber powdery mildew. Its mechanism involves disrupting fungal cell membrane integrity, thereby inhibiting growth .

Efficacy Data

| Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Potato Late Blight | 200 | 85 |

| Cucumber Powdery Mildew | 150 | 90 |

Material Science

In material science, this compound is used in the formulation of silicone-based materials:

Mécanisme D'action

The mechanism of action of (Chloromethyl)bis(4-fluorophenyl)methylsilane primarily involves its role as an intermediate in the synthesis of active compounds like flusilazole. Flusilazole functions as a sterol demethylation inhibitor, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of (chloromethyl)bis(4-fluorophenyl)methylsilane , we compare it with structurally or functionally related compounds.

Dichloro(chloromethyl)methylsilane (DC(CM)MS)

Molecular Formula : C₂H₅Cl₃Si

Key Differences :

- Structure : Lacks fluorophenyl groups, featuring two chlorine atoms and one methyl group on silicon.

- Reactivity : Higher electrophilicity due to multiple chlorides, making it a preferred starting material for Grignard reactions .

- Applications : Used in synthesizing silicone resins and 3D-printing materials, unlike the fluorophenyl-containing target compound .

Dichloromethylvinylsilane (DCMVS)

Molecular Formula : C₃H₆Cl₂Si

Key Differences :

- Structure : Contains a vinyl group instead of fluorophenyl substituents.

- Reactivity : Vinyl groups enable polymerization or cross-linking in silicones, contrasting with the target compound’s role as a fungicide precursor .

- Toxicity: Limited data, but likely less hazardous than chlorinated ethers like BCME (see below).

Bis(Chloromethyl) Ether (BCME)

Molecular Formula : C₂H₄Cl₂O

Key Differences :

- Structure : An ether with two chloromethyl groups, lacking silicon or fluorophenyl moieties.

- Toxicity: A known human carcinogen (IARC Group 1), with severe respiratory risks .

- Applications : Used in ion-exchange resins and plastics but heavily regulated due to toxicity .

Flusilazole

Molecular Formula : C₁₆H₁₅F₂N₃Si

Key Differences :

- Structure : Derived from the target compound by replacing the chloromethyl group with a 1,2,4-triazole moiety .

- Bioactivity : Exhibits fungicidal activity due to the triazole group’s ability to inhibit ergosterol biosynthesis .

- Regulatory Status : Approved for agricultural use but subject to residue limits due to environmental concerns .

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

Molecular Formula : C₁₆H₁₅ClF₂

Key Differences :

- Applications: No direct pesticidal use reported; primarily a research chemical .

Comparative Data Table

Critical Analysis of Research Findings

- Synthetic Advantages : The target compound’s synthesis via Grignard reagents offers higher purity (>96%) compared to DC(CM)MS-based processes, which may generate more byproducts .

- Toxicity Contrasts: Unlike BCME, the target compound lacks evidence of carcinogenicity, making it safer for industrial use .

- Functional Versatility : Fluorophenyl groups enhance stability and bioactivity in flusilazole, whereas vinyl or ether groups in analogs prioritize material science applications .

Activité Biologique

(Chloromethyl)bis(4-fluorophenyl)methylsilane is an organosilicon compound that has garnered attention for its potential biological applications, particularly in drug delivery systems and biological imaging. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a bis(4-fluorophenyl)methylsilane backbone. Its unique structure allows for specific interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. This interaction can potentially inhibit enzymatic activity, affecting cellular pathways related to signaling and metabolism:

- Molecular Targets : The compound may target specific enzymes involved in metabolic pathways.

- Pathways Affected : It may influence pathways associated with silicon and fluorine interactions within biological systems .

Applications in Drug Development

Research indicates that this compound could be utilized in the development of fluorine-containing drugs. Its properties allow it to function as a precursor in synthesizing more complex organosilicon compounds, which can be beneficial in pharmaceutical formulations .

Case Studies

- Biological Imaging : Studies have investigated the use of this compound in biological imaging, suggesting its potential to enhance imaging contrast due to its unique chemical characteristics.

- Drug Delivery Systems : The compound has been explored as a component in drug delivery systems, where its ability to form stable complexes with drugs could improve bioavailability and targeting efficiency.

- Fluorine-Containing Drugs : Research has highlighted the significance of fluorine substitution in enhancing the pharmacological properties of drugs. The incorporation of fluorinated compounds like this compound can lead to improved metabolic stability and bioactivity .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Potential enzyme inhibition; drug delivery systems | Imaging, pharmaceuticals |

| Bis(p-fluorophenyl)methylsilane | Investigated for similar applications | Drug development, specialty materials |

| Flusilazole | Broad-spectrum fungicide; interacts with similar targets | Agriculture, pest control |

Q & A

Basic: What synthetic methodologies are recommended for (Chloromethyl)bis(4-fluorophenyl)methylsilane, and how can purity be optimized?

Answer:

The compound is synthesized via a Grignard reaction between dichloro(chloromethyl)methylsilane and 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by hydrolysis and purification through vacuum distillation . Key optimization steps include:

- Catalyst Control: Use magnesium turnings activated with iodine to ensure efficient Grignard reagent formation.

- Temperature Regulation: Maintain sub-10°C conditions to minimize side reactions (e.g., disilylation).

- Purification: Employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to achieve >98% purity.

Contaminants like unreacted silane or fluorophenyl byproducts can be monitored via GC-MS or NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation: Use and NMR to identify methyl, chloromethyl, and fluorophenyl groups. NMR is essential for distinguishing para-fluorine environments .

- Purity Assessment: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) resolves impurities like bis(4-fluorophenyl)methanol, a common degradation byproduct .

- Elemental Analysis: Validate stoichiometry via CHNS/O analysis, focusing on chlorine and fluorine content .

Advanced: How do reaction conditions influence the formation of byproducts during synthesis?

Answer:

- Side Reactions: Elevated temperatures (>10°C) promote disilylation, forming bis(4-fluorophenyl)methane derivatives. Excess Grignard reagent may lead to over-alkylation .

- Mitigation Strategies:

- Use stoichiometric control (1:2 molar ratio of dichloro(chloromethyl)methylsilane to 4-bromofluorobenzene).

- Monitor reaction progress in real-time via in-situ FTIR to detect intermediates like 4-fluorophenylmagnesium bromide .

Contradictions in yield data (e.g., 85–92% in literature vs. lab-scale 78%) often arise from trace moisture or oxygen, necessitating strict inert conditions .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Hydrolytic Sensitivity: The chloromethyl group is prone to hydrolysis, forming bis(4-fluorophenyl)methanol. Accelerated stability studies (40°C/75% RH) show 5–10% degradation over 30 days .

- Storage Recommendations: Store under nitrogen at –20°C in amber glass to prevent UV-induced radical reactions. Use molecular sieves (3Å) to control moisture .

- Decomposition Pathways: LC-MS analysis identifies intermediates like 4,4'-difluorobenzophenone, suggesting oxidation at the silicon center .

Advanced: What safety protocols are advised given structural analogs’ toxicological data?

Answer:

While direct toxicology data for this compound is limited, structural analogs (e.g., bis(chloromethyl) ether) are carcinogenic and respiratory hazards . Recommendations include:

- Handling: Use glove boxes or fume hoods with HEPA filters. Avoid aerosolization during weighing.

- PPE: Wear nitrile gloves, sealed goggles, and Tyvek suits. Monitor airborne exposure via OSHA Method 58 for chloromethyl compounds .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration to prevent dioxin formation .

Advanced: How is this compound utilized as an intermediate in fungicide development?

Answer:

The compound is a precursor to flusilazole, a triazole fungicide. Key steps include:

- Functionalization: React with 1,2,4-triazole under basic conditions (KCO, DMF) to form the triazole-silane adduct.

- Mechanistic Insight: The silicon center enhances lipophilicity, improving membrane penetration in fungal pathogens .

- Metabolic Studies: Rat liver microsomes oxidize the methyl group, forming hydroxylated metabolites detectable via LC-MS/MS .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

Discrepancies arise from:

- Reagent Quality: Impurities in 4-bromofluorobenzene (e.g., 4-fluorophenol) reduce Grignard efficiency. Use HPLC-purified reagents .

- Scale Effects: Lab-scale reactions (<100 g) report lower yields due to heat dissipation issues. Pilot-scale reactors with jacketed cooling improve consistency .

- Analytical Variability: Some studies quantify yield gravimetrically, overestimating purity. Cross-validate with NMR integration .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

- Solubility: Lipophilic (logP ~3.5), soluble in THF, DCM, and ethyl acetate. Insoluble in water (<0.1 mg/mL) .

- Thermal Stability: Decomposes at 220°C (DSC data), releasing HCl and fluorobenzene derivatives.

- Spectroscopic Data: IR peaks at 1250 cm (Si–C), 1100 cm (Si–O if hydrolyzed) .

Advanced: What computational tools can predict reactivity or degradation pathways?

Answer:

- DFT Calculations: Gaussian09 with B3LYP/6-31G* basis set models Si–Cl bond dissociation energies, predicting hydrolysis rates .

- Molecular Dynamics: Simulate interactions with fungal cytochrome P450 enzymes to design hydrolysis-resistant analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.